Cas no 65435-04-3 (5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one)
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Chloroacetyl)indolin-2-one
- 2H-Indol-2-one,5-(2-chloroacetyl)-1,3-dihydro-
- 5-(2-chloroacetyl)-1,3-dihydroindol-2-one
- 5-(Chloroacetyl)oxindole
- 5-Chloroacetyloxindole
- 5-(Chloroacetyl)-2-indolinone
- 5-(Chloroacetyl)-2-oxindole
- 5-Chloroacetyl-2-indolinone
- 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one
- 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one
- 2H-Indol-2-one, 5-(chloroacetyl)-1,3-dihydro-
- 5-(2-Chloro-acetyl)-1,3-dihydro-indol-2-one
- 5-chloroacetyl-oxindole
- 5-chloroacetyl oxindole
- 5 - Chloroacetyloxindole
- 5-Chloroacetyl-2-oxindole
- 5-(2-chloroacetyl)oxindole
- 5-
- 65435-04-3
- 5-(chloroacetyl)-2(1H,3H)-indolone
- MFCD04115734
- DTXSID60366179
- CS-0187057
- EN300-12249
- 5-(alpha-chloroacetyl)oxindol
- 5-chloroacetylindolin-2-one
- WXJWBEAGVWVEDM-UHFFFAOYSA-N
- SY029306
- SR-01000064585
- AKOS000200732
- SCHEMBL1304506
- DB-008458
- SR-01000064585-1
- C2798
- Z85918837
- 5-chloroacetyl-3H-indol-2-one
- AS-18480
- SB64034
-
- MDL: MFCD04115734
- Inchi: 1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
- InChI Key: WXJWBEAGVWVEDM-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC2=C(C=1)CC(N2)=O)=O
Computed Properties
- Exact Mass: 209.02400
- Monoisotopic Mass: 209.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
- XLogP3: 1.1
Experimental Properties
- Density: 1.361±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 240°C(lit.)
- Boiling Point: 460.8°C at 760 mmHg
- Flash Point: 232.5°C
- Refractive Index: 1.592
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- PSA: 46.17000
- LogP: 1.74070
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,2-8°C
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044207-1g |
5-Chloroacetyloxindole |
65435-04-3 | 98% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 044207-5g |
5-Chloroacetyloxindole |
65435-04-3 | 98% | 5g |
£42.00 | 2022-03-01 | |
| Ambeed | A220492-250mg |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 250mg |
$10.0 | 2025-04-18 | |
| Ambeed | A220492-1g |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 1g |
$12.0 | 2025-04-18 | |
| Ambeed | A220492-5g |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 5g |
$27.0 | 2025-04-18 | |
| Ambeed | A220492-10g |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 10g |
$45.0 | 2025-04-18 | |
| Ambeed | A220492-25g |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 25g |
$95.0 | 2025-04-18 | |
| TRC | C363855-1g |
5-(Chloroacetyl)oxindole |
65435-04-3 | 1g |
$ 65.00 | 2022-04-01 | ||
| TRC | C363855-5g |
5-(Chloroacetyl)oxindole |
65435-04-3 | 5g |
$ 90.00 | 2022-04-01 | ||
| TRC | C363855-25g |
5-(Chloroacetyl)oxindole |
65435-04-3 | 25g |
$ 285.00 | 2022-04-01 |
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Suppliers
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one
Comprehensive Overview of 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one (CAS No. 65435-04-3)
5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one (CAS No. 65435-04-3) is a versatile organic compound with significant applications in pharmaceutical and agrochemical research. This indole derivative is characterized by its unique chloroacetyl functional group, which enhances its reactivity and utility in synthetic chemistry. The compound's molecular structure, featuring a dihydroindole core, makes it a valuable intermediate in the development of bioactive molecules.
In recent years, the demand for indole-based compounds has surged due to their prominence in drug discovery. Researchers are particularly interested in 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one for its potential role in designing kinase inhibitors and other therapeutic agents. Its CAS No. 65435-04-3 is frequently searched in academic databases, reflecting its growing importance in medicinal chemistry. The compound's chloroacetyl group also enables facile derivatization, a feature highly sought after in combinatorial chemistry.
From an industrial perspective, 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one is often discussed in the context of green chemistry. With sustainability becoming a global priority, chemists are exploring eco-friendly synthetic routes for this compound. Questions like "How to synthesize 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one sustainably?" or "What are the alternatives to toxic reagents in its production?" are trending in scientific forums. These queries highlight the compound's relevance to modern chemical innovation.
The compound's dihydroindole scaffold is another focal point for researchers. Indole derivatives are known for their diverse biological activities, and 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one is no exception. Its potential applications in central nervous system (CNS) drug development and anticancer agent design are under active investigation. The CAS No. 65435-04-3 is often associated with studies on structure-activity relationships (SAR), a hot topic in computational chemistry and molecular modeling.
Another area of interest is the compound's role in agrochemical research. Indole derivatives are increasingly used in the development of novel pesticides and herbicides. The chloroacetyl moiety in 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one provides a reactive handle for further modifications, making it a candidate for designing next-generation crop protection agents. Searches for "indole-based agrochemicals" and "chloroacetyl derivatives in agriculture" have risen significantly, underscoring the compound's agricultural potential.
Analytical chemists are also keen on 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one due to its distinct spectroscopic properties. Techniques like NMR, HPLC, and mass spectrometry are commonly employed to characterize this compound. The CAS No. 65435-04-3 is frequently cited in method development papers, particularly those focusing on high-throughput screening and quality control protocols. These applications align with the broader trend of automation and precision in chemical analysis.
In summary, 5-(2-Chloroacetyl)-2,3-dihydro-1H-indol-2-one (CAS No. 65435-04-3) is a multifaceted compound with wide-ranging applications. Its indole core and chloroacetyl group make it a valuable asset in pharmaceutical, agrochemical, and analytical research. As the scientific community continues to explore its potential, this compound is poised to remain a topic of interest in both academic and industrial settings.
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